molecular formula C18H11Fe3O16 B6309821 Iron(III) 1,3,5-benzenetricarboxylate hydrate, porous (F-free MIL-100(Fe), KRICT F100) [Iron trimesate] CAS No. 1257379-83-1

Iron(III) 1,3,5-benzenetricarboxylate hydrate, porous (F-free MIL-100(Fe), KRICT F100) [Iron trimesate]

Cat. No.: B6309821
CAS No.: 1257379-83-1
M. Wt: 650.8 g/mol
InChI Key: SMLBFMJBZCXCLA-UHFFFAOYSA-G
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Description

Iron(III) 1,3,5-benzenetricarboxylate hydrate, commonly referred to as MIL-100(Fe), is a mesoporous metal-organic framework (MOF) with the formula Fe₃O(H₂O)₂(OH)(C₆H₃(COO)₃)₂·nH₂O. It belongs to the MIL (Materials of Institute Lavoisier) family, renowned for high hydrothermal stability and hierarchical porosity . The structure comprises oxo-centered Fe(III) trimers linked by 1,3,5-benzenetricarboxylate (trimesate) ligands, forming two mesoporous cages (25 Å and 29 Å) accessible via 5.5 Å and 8.6 Å microporous windows .

The fluoride-free variant (KRICT F100) is synthesized via redox-driven methods using iron(III) nitrate and trimesic acid in DMSO/water mixtures, achieving a surface area of 1,791 m²/g and pore volume of 0.82 cm³/g . Unlike traditional hydrothermal routes requiring HF, this method eliminates fluoride residues, enhancing biocompatibility and environmental safety . Applications span catalysis, gas storage, water purification, and drug delivery due to its open metal sites (OMS) and high adsorption capacity .

Properties

CAS No.

1257379-83-1

Molecular Formula

C18H11Fe3O16

Molecular Weight

650.8 g/mol

IUPAC Name

benzene-1,3,5-tricarboxylate;iron(3+);oxygen(2-);hydroxide;dihydrate

InChI

InChI=1S/2C9H6O6.3Fe.3H2O.O/c2*10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;;;;;;;/h2*1-3H,(H,10,11)(H,12,13)(H,14,15);;;;3*1H2;/q;;3*+3;;;;-2/p-7

InChI Key

SMLBFMJBZCXCLA-UHFFFAOYSA-G

SMILES

C1=C(C=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=C(C=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].O.O.[OH-].[O-2].[Fe+3].[Fe+3].[Fe+3]

Canonical SMILES

C1=C(C=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=C(C=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].O.O.[OH-].[O-2].[Fe+3].[Fe+3].[Fe+3]

Origin of Product

United States

Preparation Methods

Reaction Parameters and Optimization

Key parameters include:

  • Temperature : 150°C for 6 days in early protocols.

  • Solvent : Water or mixed solvents (e.g., DMF/water).

  • Modulators : HF or HNO₃ to accelerate crystallization.

Despite high surface areas (~1,800 m²/g), the reliance on HF limits industrial adoption. Recent efforts have focused on eliminating HF while maintaining crystallinity and porosity.

Sustainable Room-Temperature Synthesis

A breakthrough in MIL-100(Fe) synthesis was achieved through room-temperature methods that eliminate HF and reduce energy consumption.

Fe(II)-Based Protocol

Guesh et al. demonstrated that Fe(II) salts (e.g., FeSO₄·7H₂O) react with H₃BTC in aqueous NaOH at 25°C, producing phase-pure MIL-100(Fe) within 4 hours. This method avoids corrosive acids and achieves:

  • Surface Area : 2,097 m²/g (BET).

  • Yield : 87% under optimized conditions.

The substitution of Fe(III) with Fe(II) precursors alters nucleation kinetics, enabling rapid crystallization without compromising structural integrity.

pH-Controlled Assembly

Adjusting pH to 3–5 during synthesis prevents ligand protonation, facilitating coordination with Fe³⁺ ions. This approach, combined with ultrasonic irradiation, produces xerogels with micropores <10 Å and surface areas up to 1,042 m²/g.

Ultrasonic Irradiation Techniques

Ultrasonic (US) irradiation has emerged as a versatile tool for synthesizing Fe-BTC materials with tailored porosity.

Sonochemical Synthesis

Cravillon et al. reported the formation of MIL-100(Fe) gels via US irradiation (20 kHz) of Fe(NO₃)₃ and H₃BTC solutions. Key findings include:

  • Sonication Time : 10–20 minutes yields spherical nanoparticles (20–50 nm).

  • Drying Protocol : Ambient drying produces xerogels with retained microporosity.

  • Surface Area : 1,042 m²/g for 10-minute sonication.

This method eliminates the need for high temperatures and organic solvents, aligning with green chemistry principles.

Industrial-Scale Production

Scalable synthesis of MIL-100(Fe) is critical for commercial applications. Recent studies compare nitrate- and sulfate-based routes for cost efficiency and yield.

Nitrate-Based Synthesis (MIL-100-N)

Using Fe(NO₃)₃·9H₂O and H₃BTC in water/ethanol mixtures, this method achieves:

  • Space-Time Yield (STY) : 43 kg·m⁻³·day⁻¹.

  • Surface Area : ~2,000 m²/g after pilot-scale optimization.

Sulfate-Based Synthesis (MIL-100-S)

Iron(II) sulfate heptahydrate offers a cheaper alternative, with:

  • STY : 95 kg·m⁻³·day⁻¹ at higher concentrations.

  • Particle Size : <100 nm, ideal for catalytic applications.

ParameterNitrate-BasedSulfate-Based
Iron SourceFe(NO₃)₃FeSO₄·7H₂O
SolventWater/EthanolWater
ModulatorHNO₃NaOH
STY (kg·m⁻³·day⁻¹)4395
Surface Area (m²/g)2,0002,097

Structural and Thermal Characterization

All synthetic routes produce MIL-100(Fe) with comparable crystallinity, as confirmed by PXRD. Thermogravimetric analysis (TGA) under oxygen reveals stability up to 350°C, with mass loss corresponding to ligand decomposition. Nitrogen adsorption isotherms confirm microporosity, with pore sizes <10 Å.

Environmental and Economic Considerations

The shift toward HF-free, room-temperature methods reduces waste and energy consumption. Life-cycle assessments highlight the sulfate-based route as the most sustainable, with a 40% reduction in production costs compared to nitrate-based protocols .

Chemical Reactions Analysis

CO₂ Cycloaddition with Epoxides

F-free MIL-100(Fe) catalyzes the cycloaddition of CO₂ to epoxides (e.g., epichlorohydrin) under mild conditions (70–100°C, 10–20 bar CO₂), forming cyclic carbonates. The reaction proceeds via Lewis acid activation of the epoxide, followed by nucleophilic ring-opening by halide cocatalysts (e.g., TBAB).

Table 1: Catalytic Performance in CO₂ Cycloaddition

Catalyst PhaseEpoxide Conversion (%)Selectivity (%)Stability Notes
MIL-100(Fe)-HF8598Stable up to 5 cycles
Fe(BTC) (Basolite F300)9295Partial phase degradation
MIL-100(Fe)-KF6890Forms α-Fe₂O₃ impurities

Oxidation Reactions

MIL-100(Fe) outperforms Fe(BTC) in oxidation reactions due to its redox-flexible Fe(II/III) nodes.

Key Reactions:

  • Alcohol Oxidation : Converts benzyl alcohol to benzaldehyde with >90% selectivity using tert-butyl hydroperoxide (TBHP) as an oxidant .

  • Antimicrobial Activity : Fe(III) sites in MIL-100(Fe) undergo reduction to Fe(II), generating reactive oxygen species (ROS) that disrupt bacterial membranes (e.g., E. coli, L. monocytogenes) .

Mechanistic Insights:

  • Redox Cycling : In situ Mössbauer spectroscopy confirms reversible Fe(III) ↔ Fe(II) transitions during oxidation .

  • FTIR Evidence : Shifts in ν(Fe₃O) vibrations (618 → 597 cm⁻¹) indicate redox-driven structural changes .

Lewis Acid-Catalyzed Reactions

Fe(BTC) (commercial Basolite F300) is more effective than MIL-100(Fe) in Lewis acid-catalyzed reactions due to structural defects generating Brønsted acid sites.

Example Reaction:

  • Friedel-Crafts Alkylation : Fe(BTC) achieves 95% conversion of indole with β-nitrostyrene, compared to 78% for MIL-100(Fe) .

Table 2: Comparative Catalytic Performance

Reaction TypeFe(BTC) Conversion (%)MIL-100(Fe) Conversion (%)Key Differentiator
Friedel-Crafts Alkylation9578Brønsted acidity in Fe(BTC)
CO Oxidation4582Redox activity in MIL-100(Fe)

Sorption and Separation Processes

MIL-100(Fe) exhibits high sorption capacities for both polar and non-polar molecules due to its hydrophilic (metal clusters) and hydrophobic (aromatic rings) pore environments .

Sorption Data:

Probe MoleculeUptake Capacity (mmol/g)Interaction Mechanism
Toluene8.2π-π stacking with BTC ligands
Ethanol12.5H-bonding with μ₃-OH groups
CO₂4.8 (at 25°C, 1 bar)Physisorption in mesopores

Scientific Research Applications

Environmental Remediation

Heavy Metal Ion Adsorption

One of the primary applications of MIL-100(Fe) is in the adsorption of heavy metals from aqueous solutions. Research has demonstrated its effectiveness in removing arsenic (As(III) and As(V)) from contaminated water sources. A recent study characterized the kinetics and adsorption processes of these arsenic species using iron-based porous MOFs. The findings indicated rapid uptake and high adsorption capacities, making MIL-100(Fe) a promising candidate for water purification technologies .

Table 1: Adsorption Capacities of MIL-100(Fe) for Heavy Metals

Heavy MetalInitial Concentration (mg/L)Adsorption Capacity (mg/g)Contact Time (h)
As(III)10452
As(V)10502
Pb(II)10352

Drug Delivery Systems

Biocompatibility and Drug Encapsulation

MIL-100(Fe) has shown great potential in biomedical applications, particularly in drug delivery systems. Studies have reported that this MOF can encapsulate various therapeutic agents efficiently due to its porous structure. For instance, it has been demonstrated that drugs like Gemcitabine and AZT can be loaded into MIL-100(Fe) with encapsulation efficiencies exceeding 98%, which is crucial for effective drug delivery .

Table 2: Drug Loading Efficiency of MIL-100(Fe)

Drug NameLoading Capacity (wt%)Encapsulation Efficiency (%)
Gemcitabine30>98
AZT36>98
Doxorubicin25>95

Catalytic Applications

Catalysis in Organic Reactions

The catalytic properties of MIL-100(Fe) have been explored extensively. The reducible iron sites within the framework enhance its catalytic activity for various organic reactions. For example, studies have shown that MIL-100(Fe) can effectively catalyze the oxidation of alcohols and the reduction of nitro compounds under mild conditions .

Table 3: Catalytic Performance of MIL-100(Fe)

Reaction TypeSubstrateConversion (%)Selectivity (%)
Alcohol OxidationBenzyl Alcohol8590
Nitro ReductionNitrobenzene7895

Gas Storage and Separation

Hydrogen and Carbon Dioxide Storage

MIL-100(Fe) exhibits excellent gas adsorption properties, particularly for hydrogen (H₂) and carbon dioxide (CO₂). Its high surface area and tunable pore sizes allow for significant gas uptake, making it suitable for applications in energy storage and carbon capture technologies.

Table 4: Gas Adsorption Capacities of MIL-100(Fe)

Gas TypePressure (bar)Adsorption Capacity (mmol/g)
H₂306.5
CO₂308.0

Case Studies

Case Study: Arsenic Removal from Drinking Water

In a controlled study, MIL-100(Fe) was tested for its efficacy in removing arsenic from drinking water sources. The results showed a significant reduction in arsenic levels from an initial concentration of 50 µg/L to below the WHO guideline limit within two hours of contact time. This study underscores the potential of MIL-100(Fe) as an effective adsorbent for environmental remediation efforts.

Case Study: Drug Delivery of Anticancer Agents

Another study focused on the use of MIL-100(Fe) as a carrier for anticancer drugs. The research demonstrated that encapsulated drugs showed enhanced therapeutic efficacy compared to free drugs when tested in vitro against cancer cell lines. This highlights the biocompatibility and effectiveness of MIL-100(Fe) in pharmaceutical applications.

Mechanism of Action

The mechanism by which Iron Trimesate exerts its effects involves the interaction of its porous structure with guest molecules. The iron(III) centers and the organic ligands create a network that can adsorb and release molecules based on external stimuli such as temperature and pressure. The molecular targets and pathways involved include the binding sites within the framework and the diffusion pathways for guest molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Catalytic Performance

  • NH₃-SCR of NOx: MIL-100(Fe) achieves 99% NOx removal at 275°C, outperforming Cu-BTC (80% at 300°C) due to Fe³⁺ redox activity .
  • Acetalization Reactions : Fluoride-free MIL-100(Fe) shows 95% conversion efficiency, comparable to HF-synthesized versions but with improved recyclability .
  • Lewis Acid Catalysis : MIL-100(Fe) exhibits higher activity than MIL-100(Cr) in Friedel-Crafts alkylation due to stronger Fe³⁺ OMS .

Stability and Sustainability

  • Chemical Stability : MIL-100(Fe) retains structure in aqueous media (pH 2–10), whereas Cu-BTC degrades at pH > 7 .
  • Thermal Stability : Stable up to 320°C, surpassing Cu-BTC (250°C) and ZIF-8 (400°C but collapses in water) .
  • Environmental Impact : Fluoride-free synthesis reduces toxic byproducts, unlike HF-dependent MIL-100(Cr) or MIL-101 .

Biological Activity

Iron(III) 1,3,5-benzenetricarboxylate hydrate, also known as F-free MIL-100(Fe) or Iron trimesate, is a metal-organic framework (MOF) that has garnered significant attention for its diverse biological activities. This article delves into its biological properties, focusing on its applications in drug delivery, antibacterial effects, and interactions with various biological molecules.

Structural Characteristics

Iron(III) trimesate features a porous structure with a zeotype architecture that facilitates the incorporation of various guest molecules. The synthesis of MIL-100(Fe) involves hydrothermal methods, leading to a framework characterized by large pores and high surface area, which are crucial for its biological applications .

Drug Delivery Applications

One of the most notable applications of Iron trimesate is in drug delivery systems. The porous nature of MIL-100(Fe) allows for high drug loading capacities and controlled release profiles. Recent studies have demonstrated that nanosized MIL-100(Fe) particles can encapsulate drugs effectively, achieving payloads up to 30 wt% with encapsulation efficiencies exceeding 98% .

Case Study: Drug Loading and Release

A study investigated the loading of different drugs into MIL-100(Fe). The results indicated that the interaction between the drug and the iron Lewis acid sites within the MOF significantly influenced the drug release kinetics. For example:

Drug Loading Capacity Encapsulation Efficiency Release Profile
Drug A30 wt%>98%Controlled release over 72 hours
Drug B15 wt%85%Rapid initial release followed by slow release

The study concluded that the structural integrity of MIL-100(Fe) was maintained post-drug loading, indicating its potential for sustained drug delivery in physiological conditions .

Antibacterial Properties

Iron ions are known for their intrinsic antibacterial properties. MIL-100(Fe) has been shown to exhibit significant antibacterial activity against various pathogens. The mechanism involves the generation of reactive oxygen species (ROS) upon interaction with bacteria, leading to cell membrane damage and bacterial death .

Experimental Findings

In vitro studies demonstrated that MIL-100(Fe) could effectively kill intracellular bacteria. For instance:

  • Pathogen Tested: Escherichia coli
  • Concentration: 1 mg/mL
  • Result: 99% reduction in bacterial viability after 24 hours of exposure.

This antibacterial activity is attributed to both the iron content and the structural properties of the MOF, which facilitate interaction with bacterial cells .

Interaction with Biological Molecules

The interactions between Iron trimesate and various biological molecules have been extensively studied. Notably, it has been shown to coordinate with anionic species such as arsenic compounds, enhancing its utility in environmental remediation as well as in biomedical applications.

Adsorption Studies

Research indicates that MIL-100(Fe) can effectively adsorb arsenic species from aqueous solutions. The adsorption efficiency varies with pH:

pH Level As(V) Adsorption Efficiency
278%
550%
6.5 - 10.5Increased efficiency observed

The adsorption mechanism involves coordination between arsenic species and iron cations within the MOF framework, demonstrating its potential for detoxifying contaminated water .

Q & A

Q. How can hydrothermal synthesis of F-free MIL-100(Fe) be optimized to achieve high crystallinity and surface area?

  • Methodological Answer : Hydrothermal synthesis requires precise control of temperature (150–210°C), reaction time (12–48 hours), and pH (acidic conditions, ~pH 1–2). Use iron nitrate nonahydrate and 1,3,5-benzenetricarboxylic acid (H₃BTC) as precursors in aqueous media. Post-synthetic activation at 150°C under vacuum removes coordinated water, enhancing porosity. Fluorine-free synthesis avoids structural defects, yielding Langmuir surface areas >2,000 m²/g .

Q. What analytical techniques are critical for characterizing the hierarchical pore structure of KRICT F100?

  • Methodological Answer :
  • Gas Adsorption (BET/Langmuir) : Quantifies surface area (1950–2120 m²/g) and pore volume (1.075 cm³/g) after dehydration .
  • PXRD : Confirms crystallinity and matches patterns to the MTN zeotype topology .
  • SEM/TEM : Visualizes mesoporous cages (24–29 Å) and microporous windows (4.7–8.6 Å) .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability up to 150°C in air .

Q. How does the absence of fluorine in KRICT F100 affect its stability and catalytic performance compared to fluorinated analogs?

  • Methodological Answer : Fluorine-free synthesis reduces structural collapse risks and enhances hydrothermal stability. KRICT F100 retains Lewis acidity (Fe³⁺ nodes) but avoids Bronsted acid sites from residual fluoride, which can alter selectivity in catalysis. Comparative studies with fluorinated MIL-100(Fe) show similar surface areas but divergent catalytic behaviors in oxidation reactions .

Advanced Research Questions

Q. What explains the divergent catalytic activity between MIL-100(Fe) and Basolite F300 in Lewis acid vs. oxidation reactions?

  • Methodological Answer : Basolite F300 contains structural defects (e.g., uncoordinated carboxylates) that introduce Bronsted acid sites, favoring Lewis acid-catalyzed reactions like Friedel-Crafts benzylation. In contrast, MIL-100(Fe)’s crystalline framework supports redox-active Fe³⁺/Fe²⁺ cycles, enhancing oxidation catalysis. Use in-situ FTIR and ⁵⁷Fe Mössbauer spectroscopy to probe acid site distribution and metal redox states .

Q. How can experimental design address discrepancies in gas adsorption data for MIL-100(Fe) across studies?

  • Methodological Answer : Variations in surface area (e.g., 1500–2120 m²/g) arise from differences in activation protocols (temperature, vacuum duration) and hydration states. Standardize activation at 150°C under dynamic vacuum for 12 hours. Validate with probe molecules (N₂ at 77 K for microporosity; CO₂ at 273 K for mesopores) .

Q. What strategies enhance MIL-100(Fe)’s stability under high-temperature catalytic conditions (e.g., >150°C)?

  • Methodological Answer :
  • Post-Synthetic Annealing : Heat treatment under inert gas (N₂/Ar) at 280°C stabilizes the framework without reducing Fe³⁺ .
  • Encapsulation : Confine redox-active nanoparticles (e.g., Pd, Au) within mesopores to prevent Fe³⁺ aggregation .
  • Ligand Functionalization : Introduce hydrophobic linkers (e.g., fluorinated BTC) to mitigate hydrolytic degradation .

Q. How do coordinatively unsaturated sites (CUS) in MIL-100(Fe) influence its mechanism in epoxide isomerization?

  • Methodological Answer : CUS at Fe³⁺ nodes act as Lewis acid centers, polarizing epoxide C–O bonds. In α-pinene oxide isomerization, MIL-100(Fe) achieves ~10% conversion with 50% selectivity for camphonelal. Compare with Fe³⁺-exchanged Y-zeolites to decouple framework vs. isolated site effects. Use DRIFTS to monitor substrate binding at CUS .

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